3-(Methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione
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Overview
Description
3-(Methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of a methylamino group attached to the benzothiophene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione typically involves the reaction of benzothiophene derivatives with methylamine under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiol derivatives.
Scientific Research Applications
3-(Methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Methylaminoquinolines: These compounds share the methylamino group but have a quinoline ring structure instead of a benzothiophene ring.
Dimethylaminoquinolines: Similar to methylaminoquinolines but with two methyl groups attached to the amino group.
Uniqueness
3-(Methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione is unique due to its benzothiophene core, which imparts distinct chemical and physical properties. This structure allows for specific interactions with biological targets and offers versatility in chemical synthesis.
Biological Activity
3-(Methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione is an organic compound with a bicyclic structure that includes a fused benzene and thiophene ring. Its molecular formula is C₉H₁₁N₁O₂S, and it has garnered attention for its potential pharmacological applications due to its unique structural features. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C₉H₁₁N₁O₂S
- Molecular Weight : 197.26 g/mol
- CAS Number : 1154992-19-4
Biological Activity Overview
The biological activity of this compound is primarily linked to its structural components, which are associated with various pharmacological effects. The compound exhibits significant biological activities including:
- Antitubercular Activity : Research indicates that benzothiophene derivatives can inhibit the growth of Mycobacterium tuberculosis (M. tuberculosis). A study highlighted that certain derivatives within this class displayed minimum inhibitory concentrations (MICs) as low as 2.6 µM against virulent strains of M. tuberculosis .
- Antioxidant Properties : The compound's ability to scavenge free radicals has been documented, suggesting potential applications in oxidative stress-related conditions .
- Anticancer Potential : Benzothiophene derivatives have shown promise in anticancer studies due to their ability to interact with specific biological targets such as enzymes and receptors involved in cancer progression .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key compounds related to this structure and their unique features:
Compound Name | Structure | Unique Features |
---|---|---|
5-Chloro-3-(methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione | 5-Chloro Structure | Contains chlorine substituent; potential for increased biological activity due to halogenation. |
3-Amino-2-methylbenzothiophene | Amino Structure | Lacks the dione functionality; focuses on amino-related biological activities. |
Benzothiophene derivatives | Benzothiophene Structure | Broad range of biological activities; varying substituents lead to different pharmacological profiles. |
The presence of the methylamino group and the dione functionality appears to enhance the compound's interaction with biological targets, thereby influencing its efficacy against various pathogens.
Case Studies and Experimental Findings
Several studies have evaluated the biological activity of compounds related to this compound:
- Inhibition of M. tuberculosis :
- Antioxidant Activity :
- Cytotoxicity Studies :
Properties
IUPAC Name |
N-methyl-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-10-8-6-13(11,12)9-5-3-2-4-7(8)9/h2-5,8,10H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIJSRIXTSAOOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CS(=O)(=O)C2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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